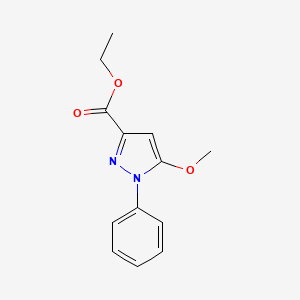

5-méthoxy-1-phényl-1H-pyrazole-3-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

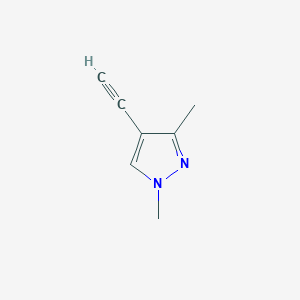

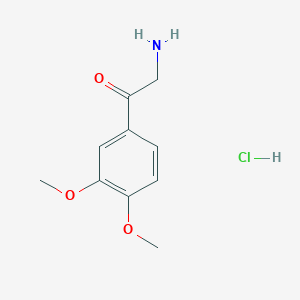

Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate (EMPC) is a synthetic compound belonging to the class of pyrazole carboxylates. It is a derivative of pyrazole, a heterocyclic five-membered ring with three nitrogen atoms and two carbon atoms. EMPC has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés du pyrazole, dont le 5-méthoxy-1-phényl-1H-pyrazole-3-carboxylate d'éthyle, ont été étudiés pour leurs propriétés antimicrobiennes. Ils ont montré une efficacité contre une gamme de souches microbiennes, ce qui en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens .

Propriétés anti-inflammatoires

Ces composés présentent également des activités anti-inflammatoires, ce qui pourrait être bénéfique dans le traitement de l'inflammation chronique et des troubles associés .

Potentiel anticancéreux

Des recherches ont indiqué que les dérivés du pyrazole pourraient posséder des propriétés anticancéreuses, suggérant leur utilisation en thérapie anticancéreuse dans le cadre de schémas de chimiothérapie .

Effets analgésiques

Les effets analgésiques des composés du pyrazole les rendent intéressants pour le développement de médicaments pour la gestion de la douleur .

Activité anticonvulsivante

Leur activité anticonvulsivante suggère des applications potentielles dans le traitement de l'épilepsie et d'autres affections liées aux crises .

Utilisation anthelminthique

Ces composés pourraient être utilisés pour développer des traitements contre les infections par les vers parasites en raison de leurs propriétés anthelminthiques .

Propriétés antioxydantes

Les dérivés du pyrazole ont montré des propriétés antioxydantes, qui sont importantes pour protéger les cellules du stress oxydatif .

Applications herbicides

Ils ont également un potentiel en tant qu'herbicides, offrant une alternative aux produits chimiques herbicides traditionnels .

Orientations Futures

The future directions for research on ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their applications in medicinal chemistry. The increasing popularity of pyrazoles in several fields of science suggests that these compounds will continue to be a focus of research .

Mécanisme D'action

Target of Action

Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is a derivative of the indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives, to which this compound belongs, are known to interact with their targets and cause changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also shows potential interactions with proteins involved in cell signaling, which could be crucial for its therapeutic effects .

Cellular Effects

Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism . In particular, the compound can modulate the activity of transcription factors, which in turn affects the expression of genes involved in inflammation and cell proliferation . Additionally, it has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate involves its binding interactions with specific biomolecules. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a decrease in the production of pro-inflammatory mediators. Furthermore, ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate can activate certain signaling pathways by interacting with cell surface receptors, leading to downstream effects on gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its biological activity, making it a reliable candidate for in vitro and in vivo experiments . It is essential to monitor its stability in different experimental conditions to ensure consistent results.

Dosage Effects in Animal Models

The effects of ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding its transport and distribution mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular distribution of the compound can impact its interactions with biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

ethyl 5-methoxy-1-phenylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)11-9-12(17-2)15(14-11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOYTVKWAQINBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491087 |

Source

|

| Record name | Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53960-15-9 |

Source

|

| Record name | Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)